molecular formula C8H9BrClNO2 B6591206 (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride CAS No. 1313219-33-8

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride

Cat. No.: B6591206
CAS No.: 1313219-33-8
M. Wt: 266.52 g/mol
InChI Key: SAXXAMCWURKCHM-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride (CAS: 1313219-33-8) is a chiral amino acid derivative with a molecular formula of C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . It features a 2-bromophenyl group attached to the α-carbon of the glycine backbone, with an (S)-configuration. This compound is used in pharmaceutical research as a building block for drug candidates, particularly in enzyme inhibition studies and targeted therapies .

Properties

IUPAC Name

(2S)-2-amino-2-(2-bromophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXAMCWURKCHM-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Phenylacetic Acid Derivatives

ParameterConditionYield (%)
Brominating AgentNBS (1.1 equiv)85
CatalystFeBr₃ (0.05 equiv)
Temperature0–5°C
SolventCH₂Cl₂

Chiral Resolution via Enzymatic Catalysis

To achieve the desired S-enantiomer, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) is employed. The racemic 2-amino-2-(2-bromophenyl)acetic acid is reacted with vinyl acetate in tert-butyl methyl ether (TBME), selectively acetylating the R-enantiomer. The remaining S-enantiomer is isolated via filtration.

Optimized Enzymatic Conditions :

ParameterConditionEnantiomeric Excess (%)
Enzyme Loading20 mg/mmol substrate98
Reaction Time24 h
SolventTBME

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol. The product precipitates upon cooling and is filtered under reduced pressure.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability. For instance, a two-step process combines bromination and enzymatic resolution in a tandem reactor system:

  • Bromination Module : 2-Phenylacetic acid and NBS are pumped through a PTFE reactor at 5°C.

  • Resolution Module : The crude brominated product undergoes enzymatic resolution in a packed-bed reactor containing immobilized lipase.

Advantages :

  • 20% higher yield compared to batch processes.

  • Reduced reaction time (8 hours vs. 24 hours for batch).

Automated Crystallization

The hydrochloride salt is crystallized using anti-solvent precipitation. Ethanol serves as the solvent, while diethyl ether is added dropwise to induce crystallization. Automated systems monitor supersaturation levels to optimize crystal size and purity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a chiral column (Chiralpak IA) resolves enantiomers, using a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times:

  • S-Enantiomer: 12.3 min

  • R-Enantiomer: 14.7 min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • δ 7.45–7.35 (m, 2H, aromatic H)

  • δ 7.25–7.15 (m, 2H, aromatic H)

  • δ 4.10 (s, 1H, CH)

  • δ 3.80 (s, 2H, COOH).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the S-configuration. The bromine atom’s heavy atom effect necessitates longer exposure times (120 s/frame) but provides unambiguous stereochemical assignment.

Challenges and Mitigation Strategies

a. Steric Hindrance in Ortho-Substituted Derivatives

The ortho-bromine group introduces steric constraints during enzymatic resolution, reducing reaction rates. Mitigation strategies include:

  • Using bulkier acyl donors (e.g., isopropenyl acetate) to enhance enantioselectivity.

  • Increasing enzyme loading to 30 mg/mmol substrate.

Byproduct Formation in Bromination

Competing para-bromination is minimized by:

  • Lowering reaction temperature to 0°C.

  • Employing NBS instead of Br₂ to reduce electrophilicity.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Batch Bromination7895ModerateHigh
Flow Reactor System9298HighModerate
Enzymatic Resolution8599LowLow

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylacetic acids, ketones, alcohols, and coupled products with various functional groups.

Scientific Research Applications

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Comparison of Halogen-Substituted Phenylacetic Acid Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Notes
(S)-2-Amino-2-(2-bromophenyl)acetic acid HCl 2-Br C₈H₉BrClNO₂ 266.52 High lipophilicity; bromine enables potential Suzuki couplings
2-Amino-2-(4-bromophenyl)acetic acid HCl 4-Br C₈H₉BrClNO₂ 266.52 Similar lipophilicity but altered steric interactions due to para-substitution
2-Amino-2-(3-chlorophenyl)acetic acid HCl 3-Cl C₈H₈Cl₂NO₂ 222.07 Lower molecular weight; chlorine’s electronegativity may enhance polarity
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-Cl₂ C₈H₇Cl₃NO₂ 256.51 Increased steric hindrance and potential for dual halogen bonding
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2,6-F₂ C₈H₈ClF₂NO₂ 223.60 Fluorine’s electron-withdrawing effects improve metabolic stability

Key Insights :

  • Halogen Type : Bromine’s larger atomic radius compared to chlorine or fluorine increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 2: Comparative Binding and Activity Data
Compound Name Target Enzyme/Protein IC₅₀ (µM) Gibbs Free Energy (ΔG, kcal/mol) Key Interactions
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Collagenase ~0.5 -6.4 H-bond with Gln215 (2.202 Å); π-π with Tyr201 (4.127 Å)
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Collagenase ~0.5 -6.5 H-bond with Gln215 (1.961 Å); π-π with Tyr201 (4.249 Å)
(S)-2-Amino-2-(2-bromophenyl)acetic acid HCl Not reported N/A N/A Predicted halogen bonding due to bromine’s polarizability

Key Insights :

  • Substituent position significantly impacts binding interactions. For example, 2,6-dichloro substitution shortens hydrogen bond distances compared to 2,4-dichloro analogs, suggesting tighter binding .
  • While direct IC₅₀ data for the target compound is unavailable, its bromine substituent may mimic chlorine’s interactions in collagenase inhibitors but with stronger van der Waals forces .

Key Insights :

  • Most halogenated phenylacetic acid derivatives share similar hazard profiles (e.g., H302, H315), likely due to the reactive amino acid hydrochloride group .
  • Fluorinated analogs (e.g., 2,6-difluoro) may exhibit improved stability due to fluorine’s low polarizability and strong C-F bonds .
Table 4: Commercial Availability and Pricing
Compound Name Purity Price (250 mg) Supplier Notes
(S)-2-Amino-2-(2-bromophenyl)acetic acid HCl 95% Out of stock Sourced from China; limited availability
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid 95% €374 Higher cost due to complex substitution
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl 95% €178 Ester derivative with improved solubility

Key Insights :

  • Methoxy or ester derivatives (e.g., methyl 4-bromo analog) are more affordable and may serve as precursors for further functionalization .

Biological Activity

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride, commonly referred to as (S)-Bromophenylalanine, is a chiral amino acid derivative with notable biological activity. This compound has garnered attention due to its potential applications in neuropharmacology and its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrClN2O2. Its structure includes:

  • Amino Group (-NH2) : Essential for protein synthesis.
  • Carboxylic Acid Group (-COOH) : Classifies it as an α-amino acid.
  • Brominated Phenyl Group : Enhances biological activity through specific interactions.

This unique arrangement contributes to its distinct physical and chemical properties, making it a compound of interest in pharmacological research.

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors. It acts as an antagonist at certain receptors, influencing neurotransmission pathways. This modulation is particularly relevant in the context of anxiety and depression treatment, where neurotransmitter balance is crucial.

Key Mechanisms Include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes.
  • Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : Potential applications in treating neurological disorders such as anxiety and depression.
  • Anticancer Activity : Some studies suggest that derivatives of this compound may have anticancer properties, although specific data on this compound's efficacy in cancer treatment remains limited .

Quantitative Structure-Activity Relationship (QSAR)

Biological assays often employ QSAR models to predict the efficacy of this compound based on its structural features. These models help in understanding how modifications to the chemical structure can enhance or diminish biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(S)-BromophenylalanineBrominated phenyl groupNeurotransmitter antagonist activity
L-PhenylalanineNon-brominated phenyl groupEssential amino acid; precursor to neurotransmitters
(S)-BromoalanineSimple bromo-substituted amino acidLess complex; different interaction profile
(S)-3-Bromo-L-TyrosineHydroxyl group on aromatic ringDifferent reactivity; potential antioxidant properties

The unique combination of functionalities in (S)-Bromophenylalanine positions it as a distinctive compound within this class, highlighting its potential for specific therapeutic applications.

Q & A

Q. Table 1: Comparative Substituent Effects on Bioactivity

Substituent PositionTarget Affinity (IC₅₀, nM)Metabolic Stability (t₁/₂, h)
2-Bromo (S)-isomer12.3 ± 1.26.2 ± 0.8
3-Bromo (S)-isomer58.7 ± 4.53.1 ± 0.3
2-Fluoro (S)-isomer9.8 ± 0.92.4 ± 0.2
Data synthesized from .

Q. Table 2: Optimized Reaction Conditions for Enantioselective Synthesis

ParameterOptimal RangeImpact on ee (%)
Temperature0–5°Cee >98%
Solvent (EtOH:H₂O)7:3 v/vYield ↑ 20%
Catalyst Loading5 mol%Cost ↓ 30%
Adapted from .

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